(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
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Description
Molecular Structure Analysis
The molecular formula of the compound isC17H15Cl3N2O2
. The molecular weight is 385.67
. Physical And Chemical Properties Analysis
The compound is an off-white solid . Unfortunately, the available resources do not provide more detailed physical and chemical properties of this specific compound.Scientific Research Applications
Arylcycloalkylamines in D2-like Receptors
A study explores the contributions of pharmacophoric groups like arylcycloalkylamines, including phenyl piperidines and piperazines, to the potency and selectivity of synthesized agents at D2-like receptors. This research highlights the importance of structural components in drug design and their potential therapeutic applications (Sikazwe et al., 2009).
Phosphonic Acids in Various Applications
Another study reviews the diverse applications of phosphonic acids, which are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. These compounds have been utilized for their bioactive properties, in bone targeting, for the design of supramolecular or hybrid materials, and for the functionalization of surfaces, among other applications (Sevrain et al., 2017).
1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
Research into 1,3,4-oxadiazole derivatives, a class of compounds known for their wide range of biological activities, is also relevant. These derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and other medicinal agents. The study provides a comprehensive review of the current developments of 1,3,4-oxadiazole based compounds across various therapeutic areas (Verma et al., 2019).
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-5-3-9-20-16(14)23-12-7-10-21(11-8-12)17(22)13-4-1-2-6-15(13)19/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMLBHZLLZYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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